Cas no 75985-47-6 ((5-methyl-2-nitrophenyl)methanamine)
(5-methyl-2-nitrophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,5-methyl-2-nitro-
- (5-methyl-2-nitrophenyl)methanamine
- 5-Methyl-2-nitrobenzylamine
- AG-H-03037
- CTK5E2306
- SureCN6907821
- DTXSID80607879
- SCHEMBL6907821
- EN300-1855954
- 1-(5-Methyl-2-nitrophenyl)methanamine
- AKOS006308477
- 75985-47-6
- G73807
- 5-METHYL-2-NITROBENZENEMETHANAMINE
-
- Inchi: 1S/C8H10N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5,9H2,1H3
- InChI Key: RJYGJNVRQVWPSO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1CN)=O
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 71.8Ų
(5-methyl-2-nitrophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004224-250mg |
5-Methyl-2-nitrobenzylamine |
75985-47-6 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A010004224-500mg |
5-Methyl-2-nitrobenzylamine |
75985-47-6 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A010004224-1g |
5-Methyl-2-nitrobenzylamine |
75985-47-6 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Enamine | EN300-1855954-0.05g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 0.05g |
$179.0 | 2023-09-18 | ||
| Enamine | EN300-1855954-0.1g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 0.1g |
$268.0 | 2023-09-18 | ||
| Enamine | EN300-1855954-0.25g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 0.25g |
$383.0 | 2023-09-18 | ||
| Enamine | EN300-1855954-0.5g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 0.5g |
$601.0 | 2023-09-18 | ||
| Enamine | EN300-1855954-1.0g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 1g |
$770.0 | 2023-06-01 | ||
| Enamine | EN300-1855954-2.5g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1855954-5.0g |
(5-methyl-2-nitrophenyl)methanamine |
75985-47-6 | 5g |
$2235.0 | 2023-06-01 |
(5-methyl-2-nitrophenyl)methanamine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (5-methyl-2-nitrophenyl)methanamine
Chemical Profile of (5-methyl-2-nitrophenyl)methanamine (CAS No. 75985-47-6)
(5-methyl-2-nitrophenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 75985-47-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a methyl group and a nitro group on the phenyl ring imparts distinct electronic and steric properties, which are leveraged in medicinal chemistry applications.
The molecular structure of (5-methyl-2-nitrophenyl)methanamine consists of a benzene ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, with an amine functional group attached to the methane bridge. This arrangement contributes to its reactivity and potential utility in drug development. The nitro group, in particular, is known for its ability to participate in redox reactions, making it a versatile handle for further functionalization.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. Studies have demonstrated that nitroaromatics can serve as prodrugs or intermediates in the synthesis of therapeutic agents targeting various diseases. For instance, derivatives of nitroaromatics have been investigated for their antimicrobial and anti-inflammatory properties. The amine functionality in (5-methyl-2-nitrophenyl)methanamine provides a site for further chemical modifications, enabling the design of novel molecules with enhanced biological activity.
One of the most compelling aspects of (5-methyl-2-nitrophenyl)methanamine is its role as a building block in the synthesis of more complex pharmaceuticals. Researchers have utilized this compound to develop potential treatments for neurological disorders, cancer, and infectious diseases. The nitro group can be reduced to an amine or hydroxylated to form hydroxynitroaromatics, which are known to exhibit different biological profiles. This flexibility makes it an attractive candidate for medicinal chemists seeking to optimize drug candidates.
The synthesis of (5-methyl-2-nitrophenyl)methanamine typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nucleophilic aromatic substitution, reduction reactions, and condensation processes. Advanced techniques such as catalytic hydrogenation and transition metal-catalyzed cross-coupling reactions have also been employed to improve yield and purity. These synthetic methodologies highlight the compound's importance in industrial-scale production for research and development purposes.
From a computational chemistry perspective, the electronic properties of (5-methyl-2-nitrophenyl)methanamine have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its reactivity, stability, and interaction with biological targets. The calculated HOMO-LUMO gaps and frontier molecular orbitals help predict its potential as a ligand in drug design. Additionally, molecular dynamics simulations have been used to understand its behavior in different environments, such as solvent systems or biological membranes.
In clinical research, derivatives of nitroaromatic compounds have shown promise in treating conditions characterized by oxidative stress and inflammation. For example, studies on hydroxynitroaromatics have revealed their potential role in modulating immune responses and reducing neuroinflammation. While (5-methyl-2-nitrophenyl)methanamine itself may not be directly used as a therapeutic agent, its structural motifs are integral to designing molecules that can interact with biological pathways relevant to disease progression.
The safety profile of (5-methyl-2-nitrophenyl)methanamine is another critical consideration in its application within pharmaceutical research. Although it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Toxicological studies have been conducted to assess its potential effects on living systems, providing data that inform its use in laboratory settings.
Future directions in the study of (5-methyl-2-nitrophenyl)methanamine may include exploring its role in developing next-generation therapeutics. Advances in synthetic chemistry could lead to more efficient methods for producing this compound and its derivatives on an industrial scale. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics could uncover new applications for this versatile intermediate.
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